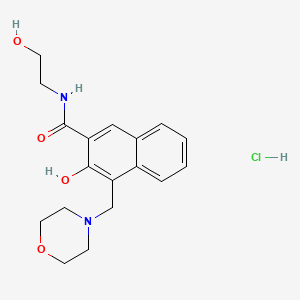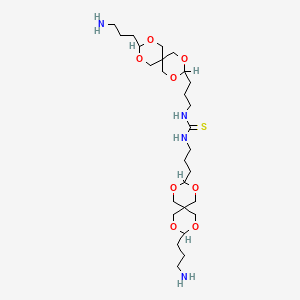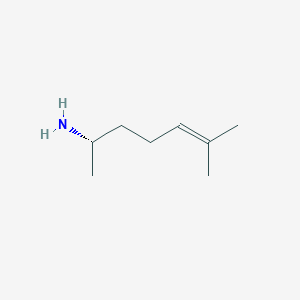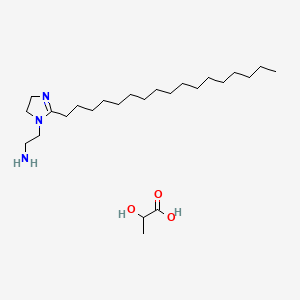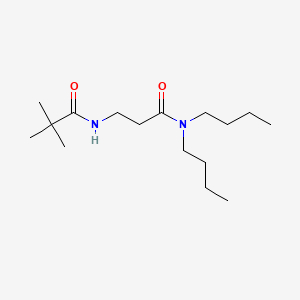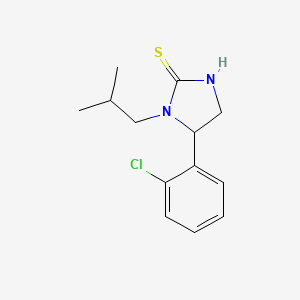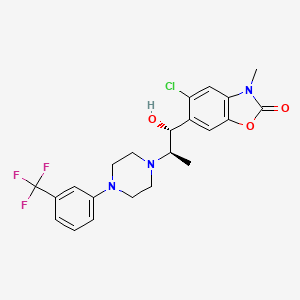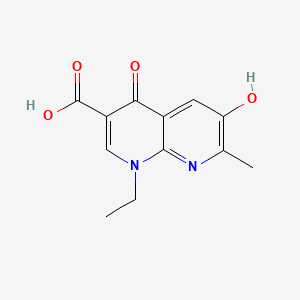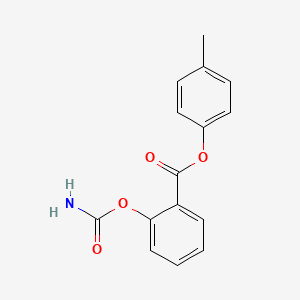
Benzoic acid, 2-((aminocarbonyl)oxy)-, 4-methylphenyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzoic acid, 2-((aminocarbonyl)oxy)-, 4-methylphenyl ester is an organic compound with a complex structure that includes aromatic rings, ester, and amide functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzoic acid, 2-((aminocarbonyl)oxy)-, 4-methylphenyl ester typically involves the esterification of benzoic acid derivatives with appropriate alcohols under acidic or basic conditions. The reaction can be catalyzed by acids such as sulfuric acid or by bases such as sodium hydroxide. The esterification process may also involve the use of coupling agents like dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to achieve high yields and purity of the final product. Solvent extraction and recrystallization techniques are commonly employed to purify the compound.
Analyse Des Réactions Chimiques
Types of Reactions
Benzoic acid, 2-((aminocarbonyl)oxy)-, 4-methylphenyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to alcohols or other reduced forms.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under specific conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can lead to a variety of substituted aromatic compounds.
Applications De Recherche Scientifique
Benzoic acid, 2-((aminocarbonyl)oxy)-, 4-methylphenyl ester has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of polymers, resins, and other industrial materials.
Mécanisme D'action
The mechanism of action of Benzoic acid, 2-((aminocarbonyl)oxy)-, 4-methylphenyl ester involves its interaction with specific molecular targets and pathways. The ester and amide functional groups play a crucial role in its reactivity and interactions with other molecules. The compound may act as an inhibitor or activator of certain enzymes, influencing various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzoic acid, 4-methylphenyl ester: Similar in structure but lacks the aminocarbonyl group.
Benzoic acid, 2-((aminocarbonyl)oxy)-, phenyl ester: Similar but without the methyl group on the aromatic ring.
Uniqueness
Benzoic acid, 2-((aminocarbonyl)oxy)-, 4-methylphenyl ester is unique due to the presence of both the aminocarbonyl and methyl groups, which confer distinct chemical properties and reactivity
Propriétés
Numéro CAS |
88599-50-2 |
|---|---|
Formule moléculaire |
C15H13NO4 |
Poids moléculaire |
271.27 g/mol |
Nom IUPAC |
(4-methylphenyl) 2-carbamoyloxybenzoate |
InChI |
InChI=1S/C15H13NO4/c1-10-6-8-11(9-7-10)19-14(17)12-4-2-3-5-13(12)20-15(16)18/h2-9H,1H3,(H2,16,18) |
Clé InChI |
RAZVJSXMXSJFPT-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)OC(=O)C2=CC=CC=C2OC(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


